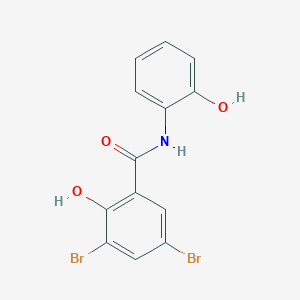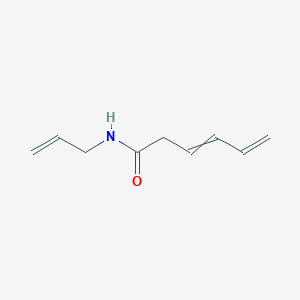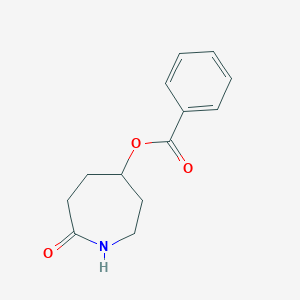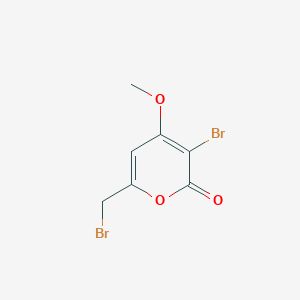![molecular formula C20H13NO3 B14413332 (4S)-4-[(Pyren-1-YL)methyl]-1,3-oxazolidine-2,5-dione CAS No. 87147-92-0](/img/structure/B14413332.png)
(4S)-4-[(Pyren-1-YL)methyl]-1,3-oxazolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-4-[(Pyren-1-YL)methyl]-1,3-oxazolidine-2,5-dione is a complex organic compound that features a pyrene moiety attached to an oxazolidine-2,5-dione ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4S)-4-[(Pyren-1-YL)methyl]-1,3-oxazolidine-2,5-dione typically involves the following steps:
Formation of the Pyrene Moiety: The pyrene moiety can be synthesized through a series of reactions starting from naphthalene derivatives. This involves cyclization reactions under high-temperature conditions.
Attachment to Oxazolidine-2,5-dione: The pyrene moiety is then attached to the oxazolidine-2,5-dione ring through a nucleophilic substitution reaction. This step requires the presence of a strong base and a suitable solvent, such as dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrene moiety, leading to the formation of pyrenequinone derivatives.
Reduction: Reduction reactions can convert the oxazolidine-2,5-dione ring to its corresponding diol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Pyrenequinone derivatives.
Reduction: Diol derivatives.
Substitution: Functionalized oxazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
(4S)-4-[(Pyren-1-YL)methyl]-1,3-oxazolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to the pyrene moiety’s strong fluorescence properties.
Biology: Investigated for its potential as a bioimaging agent.
Medicine: Explored for its potential in drug delivery systems, particularly for targeting specific cells or tissues.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of (4S)-4-[(Pyren-1-YL)methyl]-1,3-oxazolidine-2,5-dione involves its interaction with specific molecular targets. The pyrene moiety can intercalate into DNA, disrupting its structure and function. Additionally, the oxazolidine ring can interact with proteins, potentially inhibiting their activity. These interactions can lead to various biological effects, such as cell death or inhibition of cell proliferation.
Vergleich Mit ähnlichen Verbindungen
(4S)-4-[(Phenyl)methyl]-1,3-oxazolidine-2,5-dione: Similar structure but with a phenyl group instead of a pyrene moiety.
(4S)-4-[(Naphthyl)methyl]-1,3-oxazolidine-2,5-dione: Contains a naphthyl group instead of a pyrene moiety.
Uniqueness: The presence of the pyrene moiety in (4S)-4-[(Pyren-1-YL)methyl]-1,3-oxazolidine-2,5-dione imparts unique fluorescence properties, making it particularly useful in applications requiring fluorescent labeling or imaging. Additionally, the larger aromatic system of pyrene enhances its ability to intercalate into DNA compared to phenyl or naphthyl derivatives.
Eigenschaften
CAS-Nummer |
87147-92-0 |
|---|---|
Molekularformel |
C20H13NO3 |
Molekulargewicht |
315.3 g/mol |
IUPAC-Name |
(4S)-4-(pyren-1-ylmethyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C20H13NO3/c22-19-16(21-20(23)24-19)10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)18(13)17(11)12/h1-9,16H,10H2,(H,21,23)/t16-/m0/s1 |
InChI-Schlüssel |
JGUQQVKFGOBHPS-INIZCTEOSA-N |
Isomerische SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C[C@H]5C(=O)OC(=O)N5 |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CC5C(=O)OC(=O)N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.5]dec-6-ene](/img/structure/B14413258.png)
![(E)-1-(4-Methylphenyl)-2-{3-[(Z)-(4-methylphenyl)-ONN-azoxy]phenyl}diazene](/img/structure/B14413264.png)


![tert-Butyl [(4S)-2-oxo-1,3-oxazolidin-4-yl]carbamate](/img/structure/B14413289.png)


silane](/img/structure/B14413299.png)
![Phenol, 5-(dimethylamino)-2-[[(4-nitrophenyl)imino]methyl]-](/img/structure/B14413301.png)


![({1-Carboxy-2-[(dicarboxymethyl)amino]ethyl}amino)propanedioic acid](/img/structure/B14413319.png)

